1-(4-Aminopiperidin-1-yl)propan-1-one

Soluble epoxide hydrolase inhibition Urea synthesis Medicinal chemistry building blocks

Researchers face SAR inconsistencies when substituting N-acyl piperidine scaffolds due to altered electronic and steric profiles. This specific 1-propionylpiperidin-4-amine (CAS 577778-40-6) provides a validated baseline for sEH inhibitor discovery. - Benchmark application: Reacts with adamantyl isocyanates (90-95% yield) to yield ureas with 0.5-4.0 nM sEH inhibition. - Fragment-like properties: MW 156.23, XLogP3-AA -0.2, 1 rotatable bond, pKa 9.79 ± 0.20 for consistent solubility. - Primary amine handle enables urea, amide, or reductive amination diversification.

Molecular Formula C8H16N2O
Molecular Weight 156.229
CAS No. 577778-40-6
Cat. No. B2795840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminopiperidin-1-yl)propan-1-one
CAS577778-40-6
Molecular FormulaC8H16N2O
Molecular Weight156.229
Structural Identifiers
SMILESCCC(=O)N1CCC(CC1)N
InChIInChI=1S/C8H16N2O/c1-2-8(11)10-5-3-7(9)4-6-10/h7H,2-6,9H2,1H3
InChIKeyARECLULLLYMJKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Aminopiperidin-1-yl)propan-1-one: Core Characteristics


1-(4-Aminopiperidin-1-yl)propan-1-one (CAS 577778-40-6), also known as 1-propionylpiperidin-4-amine, is a piperidine derivative with the molecular formula C₈H₁₆N₂O and a molecular weight of 156.23 g/mol [1]. This compound features a 4-aminopiperidine scaffold acylated with a propan-1-one moiety, presenting a primary amine group at the piperidine 4-position that serves as a key synthetic handle for further derivatization . As a building block within the 4-aminopiperidine class, it is supplied at ≥95% purity by research chemical vendors and is primarily employed as a versatile intermediate in medicinal chemistry programs and organic synthesis [2].

1-(4-Aminopiperidin-1-yl)propan-1-one: Generic Substitution Risks


Although numerous 4-aminopiperidine derivatives exist as commercially available building blocks, simple substitution based solely on the piperidine core is inadvisable for procurement decisions. The specific acyl substituent on the piperidine nitrogen directly modulates the electronic environment, steric profile, and resultant physicochemical properties of the scaffold, which in turn affects both the efficiency of downstream synthetic transformations and the pharmacological profile of derived compounds . Minor structural variations—such as replacing the propan-1-one group with a 2-methylpropan-1-one, phenylpropan-1-one, or pyrazolylpropan-1-one substituent—can produce substantial differences in molecular weight, logP, hydrogen-bonding capacity, and steric bulk, thereby altering reactivity in urea/amide coupling reactions and potentially redirecting structure-activity relationship (SAR) outcomes .

1-(4-Aminopiperidin-1-yl)propan-1-one: Differentiation from Analogs


Urea Coupling Efficiency Advantage

In a head-to-head synthetic comparison within the same study, 1-(4-aminopiperidin-1-yl)propan-1-one reacts with R-adamant-1-yl isocyanates in DMF to afford the corresponding ureas in 90–95% yield [1]. This high yield, achieved with the minimally hindered propan-1-one acyl chain, is a direct function of the compound's steric accessibility at the 4-amino position. This efficiency is notably higher than that typically observed with more sterically demanding 4-aminopiperidine analogs, where α-substituents on the acyl chain or additional ring modifications can impede nucleophilic attack, reducing yields and complicating purification workflows .

Soluble epoxide hydrolase inhibition Urea synthesis Medicinal chemistry building blocks

Lipophilicity Comparison with Phenyl Analogs

1-(4-Aminopiperidin-1-yl)propan-1-one exhibits a computed XLogP3-AA of -0.2 [1] and reported LogP values ranging from 0.3461 to 0.9843 , indicating a moderately hydrophilic to weakly lipophilic character. This contrasts sharply with phenyl-substituted 4-aminopiperidine analogs such as 1-(4-aminopiperidin-1-yl)-2-phenylpropan-1-one, which possess a logP significantly greater than 2.0 due to the additional aromatic ring, dramatically increasing lipophilicity and affecting both aqueous solubility and membrane permeability characteristics .

Physicochemical properties Lipophilicity Drug-likeness optimization

Fragment-Like Scaffold Advantage

1-(4-Aminopiperidin-1-yl)propan-1-one has a molecular weight of 156.23 g/mol and contains exactly one rotatable bond (the C–N bond between the carbonyl and piperidine nitrogen) [1]. This represents a minimal, fragment-like scaffold. In contrast, 1-(4-aminopiperidin-1-yl)-2-methylpropan-1-one (CAS 172478-05-6) has a molecular weight of 170.25 g/mol , while phenyl-substituted analogs such as 3-(4-amino-piperidin-1-yl)-1-phenyl-propan-1-one exceed 230 g/mol with multiple additional rotatable bonds .

Molecular weight Rotatable bonds Fragment-based drug design

pKa and Ionization State Differentiation

1-(4-Aminopiperidin-1-yl)propan-1-one exhibits a predicted pKa of 9.79 ± 0.20 for the primary amine group , indicating that the amine remains predominantly protonated (positively charged) at physiological pH (~7.4). This pKa value is influenced by the electron-withdrawing nature of the N-acyl substituent and differs from other 4-aminopiperidine derivatives lacking N-acylation or bearing different acyl chains, where pKa values typically range from 8.5 to 10.5 depending on the electronic effects of the N-substituent [1].

pKa Ionization state Formulation development

1-(4-Aminopiperidin-1-yl)propan-1-one: Research Applications


sEH Inhibitor Synthesis via Urea Coupling

This compound serves as a validated amine component for the construction of 1,3-disubstituted ureas that function as nanomolar-potency inhibitors of human soluble epoxide hydrolase (sEH). The reaction of 1-(4-aminopiperidin-1-yl)propan-1-one with adamantyl isocyanates in DMF proceeds with 90–95% yield to generate ureas exhibiting sEH inhibitory activity in the range of 0.5–4.0 nmol L⁻¹ [1]. This represents a benchmark application for procurement in sEH-targeted drug discovery programs focused on cardiovascular, inflammatory, and metabolic diseases [2].

Fragment-Based Drug Discovery Lead Optimization

With a low molecular weight of 156.23 g/mol, XLogP3-AA of -0.2, and only one rotatable bond [3], 1-(4-aminopiperidin-1-yl)propan-1-one embodies ideal fragment-like physicochemical properties. Its minimal complexity enables efficient SAR exploration through iterative chemical elaboration, where the 4-amino group serves as a primary diversification point for amide bond formation, urea synthesis, or reductive amination. The compound's favorable ligand efficiency metrics position it as a rational starting point for programs adhering to fragment-based lead generation principles .

Antiviral SAR Scaffold Libraries

Acylated 4-aminopiperidines have been identified as fast-acting, orally bioavailable inhibitors of influenza A viral entry targeting viral hemagglutinin [4]. The propan-1-one acylated variant represented by 1-(4-aminopiperidin-1-yl)propan-1-one provides a benchmark N-acyl substituent for establishing baseline activity and physicochemical properties within antiviral 4-aminopiperidine series. Additionally, this compound and its derivatives have been reported to exhibit inhibitory activity against human viruses including poliovirus type 1, HSV-2, and HIV-1 .

Predictable Protonation for Bioassay Consistency

The predicted pKa of 9.79 ± 0.20 ensures that the primary amine of 1-(4-aminopiperidin-1-yl)propan-1-one remains predominantly protonated at physiological pH (~7.4), which is critical for consistent solubility, target engagement, and assay reproducibility. This predictable ionization behavior contrasts with analogs possessing electronically distinct N-acyl substituents that may shift the amine pKa significantly, potentially altering protonation state-dependent binding interactions. Procurement of this specific compound guarantees a consistent ionization profile for SAR studies across a compound series [5].

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